Chemical structure and molecular properties of 1-(2-Methoxyphenyl)pyrrolidin-3-amine
Chemical structure and molecular properties of 1-(2-Methoxyphenyl)pyrrolidin-3-amine
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, bifunctional building blocks are the cornerstone of rational drug design. 1-(2-Methoxyphenyl)pyrrolidin-3-amine (CAS: 816468-25-4) is a highly versatile, privileged scaffold characterized by an anisole moiety covalently linked to a chiral pyrrolidine ring. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale in pharmacology, and the catalytic causality behind its synthesis. Designed for research scientists and drug development professionals, this guide bridges the gap between synthetic methodology and downstream pharmacological application.
Molecular Architecture & Physicochemical Profile
The utility of 1-(2-Methoxyphenyl)pyrrolidin-3-amine stems from its unique structural topology. It possesses a secondary aniline-like nitrogen (endocyclic to the pyrrolidine) and a primary aliphatic amine (exocyclic), separated by a rigid, cyclic carbon framework. This creates a distinct spatial vector for derivatization.
Below is a summary of its core quantitative and physicochemical data:
| Property | Value / Description |
| Chemical Name | 1-(2-Methoxyphenyl)pyrrolidin-3-amine |
| CAS Registry Number | 816468-25-4 |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Chirality | 1 Chiral Center (C3 of pyrrolidine); exists as (R), (S), or racemate |
| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) |
| Hydrogen Bond Acceptors | 3 (Methoxy oxygen, pyrrolidine nitrogen, primary amine) |
| Topological Polar Surface Area (tPSA) | 35.3 Ų |
| Solubility Profile | Soluble in DCM, EtOAc, MeOH, and DMSO; poorly soluble in water |
Structural Rationale in Drug Design
Aryl-pyrrolidines and their close analogs, aryl-piperazines, are classified as "privileged scaffolds" due to their high frequency of occurrence in approved central nervous system (CNS) therapeutics[1]. The integration of the 1-(2-methoxyphenyl)pyrrolidin-3-amine motif into a larger molecular framework is driven by precise structure-activity relationship (SAR) principles:
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The Lipophilic Anchor & Hydrogen Bonding: The 2-methoxyphenyl group is not merely a steric placeholder. The aromatic ring engages in
stacking with conserved phenylalanine or tryptophan residues within the transmembrane domains of G-protein coupled receptors (GPCRs). Simultaneously, the methoxy oxygen acts as a critical hydrogen bond acceptor, often interacting with serine or asparagine residues in the binding pocket[2]. -
Conformational Restriction: Unlike flexible aliphatic diamines, the pyrrolidine ring restricts the conformational degrees of freedom. This rigidity directs the C3-primary amine (or its subsequent amide/urea derivatives) toward the conserved aspartate residue (e.g., Asp3.32 in dopamine receptors) to form a requisite salt bridge, dramatically enhancing target selectivity[3].
Synthetic Methodologies: The Buchwald-Hartwig Paradigm
The synthesis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine relies on the palladium-catalyzed Buchwald-Hartwig cross-coupling of a pyrrolidine derivative with 2-bromoanisole. We outline two distinct pathways: a direct chemoselective route and an industry-standard protected route[4].
Synthetic workflows for 1-(2-Methoxyphenyl)pyrrolidin-3-amine via Pd-catalyzed amination.
The Causality of Chemoselectivity (Method A)
Research has demonstrated that unprotected 3-aminopyrrolidine can undergo direct chemoselective arylation at the endocyclic nitrogen (N1) over the primary exocyclic nitrogen (N3)[4].
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The "Why": The secondary endocyclic amine is electronically favored for oxidative addition/reductive elimination in the catalytic cycle. However, the primary amine can act as a bidentate poison, coordinating to the palladium center and stalling the cycle.
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The Solution: By elevating the temperature to 130 °C and utilizing a wide-bite-angle ligand like Xantphos, the off-cycle stable Pd-amine coordination complexes are broken, forcing the reaction down the productive N1-arylation pathway.
Self-Validating Protocol: Industry-Standard Protected Route (Method B)
For reliable scale-up without the risk of trace di-arylation, the Boc-protected route is the gold standard.
Objective: High-yield synthesis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine. Reagents: 3-(Boc-amino)pyrrolidine (1.0 eq), 2-bromoanisole (1.1 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), NaOtBu (1.5 eq), Anhydrous Toluene.
Step-by-Step Methodology:
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Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ and BINAP in anhydrous, degassed toluene. Stir at room temperature for 15 minutes.
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Causality: Degassing prevents the rapid oxidation of electron-rich Pd(0) to inactive Pd(II) by ambient oxygen. The 15-minute stir allows the formation of the active Pd(0)-phosphine complex, visually indicated by a shift from deep purple to a reddish-brown hue.
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Reagent Addition: Add 3-(Boc-amino)pyrrolidine, 2-bromoanisole, and NaOtBu.
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Causality: NaOtBu is chosen as a strong, non-nucleophilic base. It deprotonates the coordinated amine to form the requisite palladium-amido complex without competing as a nucleophile against the aryl halide.
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Cross-Coupling: Heat the mixture to 100 °C for 12 hours.
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Causality: The steric bulk of the BINAP ligand accelerates the final reductive elimination step, expelling the product and regenerating the Pd(0) catalyst.
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Purification: Cool to room temperature, filter through a Celite pad to remove palladium black and inorganic salts. Purify via flash chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.
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Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.
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Final Isolation: Evaporate the solvent, neutralize with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the pure primary amine.
Pharmacological Applications & Downstream Signaling
Once functionalized (typically via amide coupling or reductive amination at the C3 position), derivatives of 1-(2-Methoxyphenyl)pyrrolidin-3-amine act as potent Multi-Target Directed Ligands (MTDLs)[5]. They are predominantly evaluated for their affinity toward the Dopamine D₂/D₃ receptors and Serotonin 5-HT₁A/5-HT₇ receptors[6].
When a derivative acts as an agonist or partial agonist at the D₂ receptor (a classic Gαi/o coupled receptor), it initiates a specific inhibitory signaling cascade.
Downstream Gαi/o signaling pathway modulated by aryl-pyrrolidine GPCR ligands.
By modulating this pathway, derivatives of this scaffold can dampen hyperactive dopaminergic signaling, which is the foundational mechanism of action for managing psychotic disorders, schizophrenia, and bipolar mania.
Conclusion
1-(2-Methoxyphenyl)pyrrolidin-3-amine is far more than a simple chemical catalog item; it is a rationally designed vector for exploring aminergic GPCR space. By understanding the causality behind its palladium-catalyzed synthesis—specifically the management of competing nucleophiles and off-cycle catalyst states—researchers can efficiently scale this building block. Furthermore, recognizing its geometric and electronic contributions to receptor binding empowers medicinal chemists to design the next generation of highly selective CNS therapeutics.
References
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The Journal of Organic Chemistry - Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines. Jean, L., et al. (2004). URL: [Link]
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MDPI Molecules - Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). URL:[Link]
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National Institutes of Health (PMC) - Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2023). URL: [Link]
Sources
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. G protein-coupled receptors in neurodegenerative diseases and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
